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Compound of Interest

Compound Name:
4-(3-methoxyphenyl)-1H-pyrazol-

5-amine

CAS No.: 93690-16-5

Cat. No.: B2389576

Get Quote

Executive Technical Summary
Compound Name: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine

Systematic Name: 4-(3-methoxyphenyl)-1H-pyrazol-5-amine (Tautomeric with 4-(3-

methoxyphenyl)-1H-pyrazol-3-amine)

Molecular Formula: C₁₀H₁₁N₃O

Molecular Weight: 189.22 g/mol

Core Application: Fragment-based drug discovery (FBDD), specifically as a hinge-binding

scaffold in kinase inhibitors (e.g., substituted pyrazoles targeting CDK or GSK3β).

Structural Context & Tautomerism
The analysis of this compound is complicated by annular tautomerism. In solution (DMSO-d₆),

the compound exists in a dynamic equilibrium between the 5-amino-1H-pyrazole (A) and 3-
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amino-1H-pyrazole (B) forms. While often drawn as form (A), the specific NMR signals

observed are a population-weighted average, often leading to broadened exchangeable proton

signals.

Synthesis & Origin Validation (Context for
Impurities)
To accurately interpret the spectra, one must understand the synthesis origin, as specific

solvent peaks (Ethanol, DMF) or precursors (Hydrazine) often appear as artifacts.

Standard Synthetic Route: Condensation of 2-(3-methoxyphenyl)-3-ethoxyacrylonitrile (or the

corresponding malononitrile derivative) with hydrazine hydrate.

Impurity Watchlist (NMR)

3-Methoxy-
phenylacetonitrile

Intermediate:
2-(3-methoxyphenyl)-
3-ethoxyacrylonitrile

Ethyl Formate/NaOEt

Target:
4-(3-methoxyphenyl)-
1H-pyrazol-5-amine

Cyclization

Hydrazine
Hydrate

+ N2H4

Ethanol
(1.05, 3.44 ppm)

Hydrazine
(Broad ~4.0 ppm)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Data
Solvent Standard: DMSO-d₆ (2.50 ppm for ¹H, 39.5 ppm for ¹³C).
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton spectrum is characterized by a distinct AMX pattern on the phenyl ring due to the

meta-substitution, and broad exchangeable protons for the amine/pyrazole NH.
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Proton
Assignment

Chemical
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Structural
Insight

NH (Ring) 12.00 – 12.50 br s 1H -

Highly

solvent/conce

ntration

dependent;

disappears

with D₂O

shake.[1]

H-3

(Pyrazole)
7.60 – 7.75 s 1H -

Diagnostic

singlet.

Deshielded

by C=N and

adjacent aryl

group.

Ar-H (H-5') 7.25 – 7.30 t (pseudo) 1H 7.8

Meta-

coupling

dominates;

appears as a

triplet.

Ar-H (H-2') 7.05 – 7.10 m (s-like) 1H -

Isolated

between

OMe and C-

Pyrazole;

often appears

as a narrow

multiplet/singl

et.

Ar-H (H-6') 7.00 – 7.05 d 1H 7.8

Ortho to

pyrazole,

para to OMe.

Ar-H (H-4') 6.75 – 6.85 dd 1H 8.0, 2.0 Ortho to

OMe;
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shielded by

resonance

donation of

Oxygen.

NH₂ (Amine) 4.50 – 5.50 br s 2H -

Broadened

by

quadrupole

relaxation of

N and

exchange.

OCH₃ 3.73 – 3.78 s 3H -

Sharp singlet;

diagnostic for

methoxy

group.

Expert Note: The chemical shift of the pyrazole C3-H (7.60-7.75 ppm) is a critical purity marker.

If this peak splits or shifts significantly (< 7.4 ppm), it may indicate the presence of the

regioisomer (3-amino-4-aryl) or incomplete cyclization.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon spectrum confirms the 4-substituted scaffold.
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Carbon Type Chemical Shift (δ ppm) Assignment

C-O (Aryl) 159.4 C-3' (Ipso to OMe)

C-NH₂ (Pz) 152.0 – 154.0 C-5 (Pyrazole)

C=N (Pz) 138.0 – 140.0 C-3 (Pyrazole)

C-Ipso (Aryl) 134.5 C-1' (Attached to Pyrazole)

C-Ar (Meta) 129.6 C-5'

C-Ar (Ortho) 119.0 C-6'

C-Ar (Ortho) 112.5 C-2'

C-Ar (Para) 111.8 C-4'

C-4 (Pz) 106.0 – 108.0
C-4 (Quaternary, attached to

Aryl)

OCH₃ 55.1 Methoxy Carbon

Mass Spectrometry (MS) Profile
Ionization Mode: Electrospray Ionization (ESI) or APCI. Positive Mode (+).[2]

Primary Ionization
Exact Mass: 189.09

Observed [M+H]⁺: 190.1 (Base Peak)

Observed [M+Na]⁺: 212.1 (Common adduct in glass/sodium-rich solvents)

Fragmentation Logic (MS/MS)
Fragmentation typically occurs via loss of small neutrals (NH₃, HCN) or cleavage of the

methoxy group.
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[M+H]+ 
m/z 190.1

[M+H - NH3]+
m/z 173.1

(Loss of amine)

- 17 Da

[M+H - CH3]+
m/z 175.1

(Demethylation)

- 15 Da

[M+H - HCN]+
m/z 163.1

(Ring cleavage)

- 27 Da

Click to download full resolution via product page

Figure 2: Predicted MS/MS fragmentation pathways for structural confirmation.

Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).

Wavenumber (cm⁻¹) Vibrational Mode
Functional Group
Assignment

3400 – 3100 ν(N-H)

Primary amine (NH₂) doublet &

Pyrazole NH stretch. Broad

band indicates H-bonding.

2960 – 2830 ν(C-H)
Methyl C-H stretch (OCH₃) and

Aromatic C-H.

1610 – 1580 ν(C=N) / δ(NH)
Pyrazole ring breathing and N-

H bending (Scissoring).

1500 – 1450 ν(C=C)
Aromatic ring skeletal

vibrations.

1250 – 1230 ν(C-O)
Aryl-Alkyl Ether stretch (Ar-O-

CH₃). Strong/Diagnostic.

850 – 750 γ(C-H)
Out-of-plane bending (Meta-

substituted benzene).

Quality Control & Stability Protocol
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To ensure the integrity of this compound for biological assays, the following QC protocol is

recommended:

Tautomer Check: Run ¹H NMR in DMSO-d₆. If the NH₂ peak is split or exceptionally broad

(>1 ppm width), it suggests rapid tautomeric exchange or protonation. Add 1 drop of D₂O; the

NH/NH₂ signals should vanish, leaving the aromatic signals and OMe singlet sharp.

Oxidation Check: 5-aminopyrazoles are electron-rich and prone to oxidation. Watch for the

darkening of the solid (white to brown). In MS, the appearance of [M+16] or [M+14] peaks

indicates oxidation (N-oxide formation) or azo-coupling impurities.

Solubility: Dissolve in DMSO or Methanol for stock solutions. Avoid non-polar solvents

(Hexane/DCM) as solubility is poor due to the polar pyrazole core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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